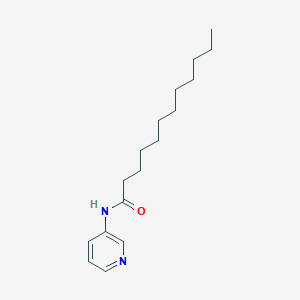

N-(3-pyridinyl)dodecanamide

説明

N-(3-Pyridinyl)dodecanamide is a synthetic amide derivative characterized by a dodecanamide backbone linked to a pyridine ring at the 3-position. Pyridine-containing compounds are often studied for their biological activity, such as antimicrobial or surfactant applications, due to the pyridine ring's ability to engage in hydrogen bonding and π-π interactions. The dodecanamide chain likely confers lipophilicity, influencing solubility and membrane permeability.

特性

分子式 |

C17H28N2O |

|---|---|

分子量 |

276.4 g/mol |

IUPAC名 |

N-pyridin-3-yldodecanamide |

InChI |

InChI=1S/C17H28N2O/c1-2-3-4-5-6-7-8-9-10-13-17(20)19-16-12-11-14-18-15-16/h11-12,14-15H,2-10,13H2,1H3,(H,19,20) |

InChIキー |

SDEKZCRYMNVVDO-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC1=CN=CC=C1 |

正規SMILES |

CCCCCCCCCCCC(=O)NC1=CN=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Pyridine ring substitution (e.g., bromo, hydroxy) alters electronic properties and steric effects.

- No direct antimicrobial data is available for these analogs, but the pyridine moiety may enhance interactions with biological targets compared to non-aromatic analogs .

Alkyl-Substituted Dodecanamides

Compounds with alkyl or hydroxyalkyl substituents exhibit distinct physicochemical profiles:

Key Observations :

- Hydroxyalkyl groups enhance water solubility compared to purely lipophilic chains.

- Branched substituents (e.g., 2-hydroxy-2-methylpropyl) may reduce membrane permeability due to steric effects .

Aminoalkyl Dodecanamides

Amino-substituted analogs demonstrate varied biological interactions:

Key Observations :

Complex Dodecanamide Derivatives

Specialized derivatives like N-Dodecanoyl-sulfatide highlight diverse applications:

Key Observations :

- The sulfatide group increases polarity, making it suitable for studying lipid-protein interactions .

Research Findings and Implications

- aeruginosa but were explored as adjuvants .

- Surfactant Potential: Aminoalkyl derivatives (e.g., dimethylamino-propyl) may serve as cationic surfactants due to their charge and amphiphilicity .

- Structural Influence : Pyridine rings enhance aromatic interactions, while hydroxyalkyl groups improve solubility. Steric effects from branched chains may limit bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。